BenchChemオンラインストアへようこそ!

1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)-

MAO inhibition neuropharmacology beta-carboline scaffold selection

The compound 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)- (CAS 40678-46-4), also designated as (-)-(1S,3S)-1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid or (1S,3S)-MTCA, is a single-enantiomer tetrahydro-β-carboline alkaloid bearing a carboxylic acid substituent at the 3-position of the partially saturated C-ring. It belongs to the harmala alkaloid class and is formed endogenously and in foodstuffs via Pictet-Spengler condensation of L-tryptophan with acetaldehyde.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 40678-46-4
Cat. No. B1595562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)-
CAS40678-46-4
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
InChIInChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17)/t7-,11-/m0/s1
InChIKeyZUPHXNBLQCSEIA-CPCISQLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)- (CAS 40678-46-4): Procurement-Grade Overview of a Stereochemically Defined Tetrahydro-β-Carboline-3-Carboxylic Acid


The compound 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)- (CAS 40678-46-4), also designated as (-)-(1S,3S)-1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid or (1S,3S)-MTCA, is a single-enantiomer tetrahydro-β-carboline alkaloid bearing a carboxylic acid substituent at the 3-position of the partially saturated C-ring [1]. It belongs to the harmala alkaloid class and is formed endogenously and in foodstuffs via Pictet-Spengler condensation of L-tryptophan with acetaldehyde [2]. Unlike its fully aromatic counterparts harman and norharman, the tetrahydro-β-carboline-3-carboxylic acid scaffold lacks monoamine oxidase (MAO) inhibitory activity, a property that fundamentally distinguishes its pharmacological profile [3]. The compound occurs naturally as a diastereomer alongside (1R,3S)-MTCA in soy sauce, fruit products, and fermented foods, where the (1S,3S) diastereomer typically predominates by approximately 3- to 5-fold [1][4].

Why (1S,3S)-MTCA (CAS 40678-46-4) Cannot Be Interchanged with Other Tetrahydro-β-Carboline-3-Carboxylic Acids or Racemates


Generic substitution of (1S,3S)-MTCA with its (1R,3S) diastereomer, the des-methyl analog THCA, or the racemic mixture would introduce uncontrolled experimental variables that directly impact biological readouts. The (1S,3S) and (1R,3S) diastereomers exhibit quantitatively distinct nitrosative mutagenic potencies—17,400 versus 13,000 revertants/mg in the Ames test following nitrite treatment [1]—as well as divergent pharmacological activities at the GPIIb/IIIa receptor [2]. The 3-carboxylic acid substituent fundamentally alters the scaffold's interaction with MAO enzymes; while 1-methyltryptoline (lacking the 3-COOH) inhibits MAO-A, the carboxylic acid-bearing MTCA is completely inactive against MAO [3]. Furthermore, the non-methylated analog THCA differs from MTCA in both its occurrence pattern (THCA predominates in toasted bread, MTCA in most other foods) and its oxidative conversion product (norharman vs. harman, respectively), each with distinct MAO isoform selectivity profiles [3][4]. Procuring the incorrect stereoisomer, analog, or undefined mixture therefore risks generating non-reproducible or misleading data across toxicology, pharmacology, and natural product research applications.

Quantitative Differentiation Evidence for (1S,3S)-MTCA (CAS 40678-46-4) Versus Closest Analogs, Diastereomers, and Structural Congeners


MAO Enzyme Interaction: (1S,3S)-MTCA Is Inactive Against MAO, Unlike Its Oxidation Product Harman and the Des-carboxy Analog 1-Methyltryptoline

Tetrahydro-β-carboline-3-carboxylic acids, including (1S,3S)-MTCA, were unable to inhibit recombinant human MAO-A or MAO-B enzymes when tested using a kynuramine substrate assay with RP-HPLC-DAD and HPLC-MS detection [1]. This contrasts sharply with two comparator classes: (i) the fully aromatic oxidation product harman, which acts as a potent competitive inhibitor of MAO-A with an IC50 of approximately 0.4 µM and 44% inhibition at that concentration [2]; and (ii) 1-methyltryptoline (1-methyl-1,2,3,4-tetrahydro-β-carboline, lacking the 3-COOH group), which is an inhibitor of MAO-A [1]. The presence of the 3-carboxylic acid substituent on the saturated C-ring thus abolishes MAO inhibitory activity—a structure-activity relationship that is reversed upon oxidative aromatization to harman. Additionally, norharman (the oxidation product of THCA, the des-methyl analog of MTCA) inhibits both MAO-A (Ki = 1.2 ± 0.18 µM) and MAO-B [3].

MAO inhibition neuropharmacology beta-carboline scaffold selection

Nitrosative Mutagenicity: (1S,3S)-MTCA Is 34% More Potent than (1R,3S)-MTCA as a Mutagen Precursor in the Ames Test

Following nitrite treatment at pH 3, (-)-(1S,3S)-MTCA induced 17,400 revertants of Salmonella typhimurium TA100 per mg of compound in the absence of S9 metabolic activation [1]. Under identical experimental conditions, the diastereomer (-)-(1R,3S)-MTCA produced 13,000 revertants per mg [1]. This represents a 34% higher mutagenic potency for the (1S,3S) diastereomer. For context, tyramine—a third nitrosatable precursor co-isolated from soy sauce—yielded only 3,900 revertants per mg under the same conditions [1]. Importantly, the major nitrosation product of (1S,3S)-MTCA, identified as (-)-(1S,3S)-1-methyl-2-nitroso-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MNTCA), was itself non-mutagenic, indicating that the actual mutagen(s) are minor reaction products with very high specific activity [2]. The two MTCA diastereomers together accounted for 16–61% of the total mutagenicity of nitrite-treated Japanese soy sauce [1].

mutagenicity food safety nitrosation

Xanthine Oxidase Inhibition: (1S,3S)-MTCA Exhibits a Defined IC50 of 860 μg/mL with Uncompetitive Kinetics, Distinguished from Co-occurring 5-HMF

In a study isolating xanthine oxidase (XO) inhibitors from red-koji vinegar, (1S,3S)-MTCA was identified as one of two active compounds and exhibited an IC50 of 860 μg/mL (~3.74 mM) against XO [1]. The co-isolated compound 5-hydroxymethyl-2-furfural (5-HMF) displayed an IC50 of 168 μg/mL, approximately 5.1-fold more potent than MTCA [1]. Michaelis-Menten kinetic analysis at the IC50 level revealed that MTCA acts through an uncompetitive inhibition mechanism with respect to xanthine substrate, a mode of action that is kinetically distinct from competitive or mixed-type inhibitors and implies preferential binding to the enzyme-substrate complex [1]. This provides a structurally characterized natural product reference point distinct from the well-known purine-analog XO inhibitors such as allopurinol and febuxostat.

xanthine oxidase urate-lowering gout

Anti-adipogenic Gene Regulation: (1S,3S)-MTCA at 1.1 μg/mL Suppresses SREBP1c, FAS, ACC, and HMGCR Expression in Differentiating Adipocytes

In a 3T3-L1 adipocyte differentiation model, (1S,3S)-MTCA was identified via solvent fractionation and chromatographic analysis as the principal anti-adipogenic constituent of yeast hydrolysate [1]. At a concentration of 1.1 μg/mL (~4.78 μM), MTCA significantly downregulated the mRNA expression of key lipogenic transcription factors and enzymes relative to untreated control: SREBP1c by 47.8%, SREBP2 by 69.2%, fatty acid synthase (FAS) by 79.0%, acetyl-CoA carboxylase (ACC) by 77.0%, and HMG-CoA reductase (HMGCR) by 40.9% [1]. The dual suppression of SREBP1c and SREBP2—master regulators of fatty acid and cholesterol biosynthesis, respectively—indicates a coordinated downregulation of both lipogenic pathways. This gene expression signature was observed at concentrations 2–3 orders of magnitude lower than the crude yeast hydrolysate (2 mg/mL) required to achieve comparable effects [1]. No direct comparator compound was tested in this study; the comparison is versus vehicle control.

anti-adipogenic obesity SREBP pathway

Antioxidant Synergy: (1S,3S)-MTCA Acts Synergistically with BHA, BHT, and α-Tocopherol in a Defined Rank Order in the Linoleic Acid Autooxidation System

(-)-(1S,3S)-MTCA was evaluated for antioxidative activity in the linoleic acid autooxidation system using the ferric thiocyanate method, with butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and α-tocopherol serving as reference standards [1]. The compound alone exhibited moderate antioxidative activity [1]. Critically, when combined with each reference antioxidant, (1S,3S)-MTCA produced a synergistic effect—not merely additive—with the synergy magnitude following the increasing order: BHT < α-tocopherol < BHA [1]. The synergistic enhancement was concentration-dependent, with greater synergy observed at higher MTCA concentrations [1]. In a separate study using the ABTS radical cation assay, tetrahydro-β-carboline-3-carboxylic acids including MTCA acted as radical scavengers (hydrogen- or electron-donating), whereas the fully aromatic β-carbolines norharman and harman showed no radical scavenger activity whatsoever [2]. This establishes a functional dichotomy within the β-carboline family: tetrahydro forms possess intrinsic radical scavenging capacity that is completely absent in their aromatic counterparts.

antioxidant synergy lipid peroxidation food preservation

Research and Industrial Application Scenarios for (1S,3S)-MTCA (CAS 40678-46-4) Based on Verified Differentiation Evidence


Natural Product Reference Standard for Nitrosamine and Food Mutagenicity Testing

The quantitatively characterized mutagenic potency of (1S,3S)-MTCA—17,400 revertants/mg in Salmonella typhimurium TA100 after nitrite treatment—establishes it as a diastereomerically defined positive control for Ames testing of nitrosatable food components [1]. Food safety laboratories and contract research organizations can deploy the compound as a reference material to calibrate mutagenicity assays for soy sauce, fermented condiments, and processed meats, where MTCA diastereomers account for up to 61% of total nitrite-induced mutagenicity [1]. The 34% differential in potency relative to (1R,3S)-MTCA also makes this compound valuable for stereochemistry-dependent mutagenicity structure-activity relationship (SAR) studies [1].

Xanthine Oxidase Inhibitor Screening Reference Compound with Defined Uncompetitive Mechanism

With a characterized IC50 of 860 μg/mL and an uncompetitive inhibition mechanism distinct from the clinically dominant competitive inhibitors allopurinol and febuxostat, (1S,3S)-MTCA serves as a natural product-derived reference compound for XO inhibitor screening panels [1]. Pharmaceutical discovery programs targeting hyperuricemia and gout can utilize MTCA as a mechanistic control to validate assay sensitivity to uncompetitive inhibitors, a class that may offer pharmacokinetic advantages by being insensitive to high substrate concentrations in vivo [1]. Its co-occurrence with the more potent 5-HMF (IC50 168 μg/mL) in vinegar provides a natural comparator pair for studying structure-activity trends in food-derived XO inhibitors [1].

Tool Compound for SREBP-Mediated Lipogenesis Research in Metabolic Disease Models

The demonstrated capacity of (1S,3S)-MTCA to coordinately suppress SREBP1c (47.8%), SREBP2 (69.2%), FAS (79.0%), ACC (77.0%), and HMGCR (40.9%) at 1.1 μg/mL in differentiating adipocytes positions it as a characterized molecular probe for studying dual fatty acid/cholesterol biosynthesis regulation [1]. Academic and industrial metabolic disease researchers can employ the compound to interrogate SREBP pathway crosstalk without the confounding pleiotropic effects of crude natural product extracts. The compound's activity at low micromolar concentration (~4.78 μM) makes it compatible with cell-based screening formats requiring prolonged exposure without cytotoxicity concerns [1].

β-Carboline Scaffold Comparator for MAO-Related CNS Pharmacology Studies

The confirmed inability of (1S,3S)-MTCA to inhibit MAO-A or MAO-B, contrasted with the potent MAO-A inhibition by its oxidation product harman (IC50 ~0.4 µM) and the MAO-A/B inhibition by norharman (Ki = 1.2 µM for MAO-A), establishes this compound as an essential negative control for structure-activity relationship studies within the β-carboline alkaloid family [1][2]. Neuropharmacology researchers investigating serotonergic or dopaminergic systems can use (1S,3S)-MTCA to dissect MAO-dependent from MAO-independent effects of β-carbolines, a critical distinction given that many β-carboline natural products exert their CNS effects through combined MAO inhibition and monoamine receptor/transporter modulation [1]. The compound's SERT inhibitory activity, as disclosed in patent literature, further supports its utility in CNS target deconvolution studies where MAO inhibition must be excluded as a confounding variable [3].

Quote Request

Request a Quote for 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.